5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
5-(3-phenylmethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c20-18-17-16(10-21-19(17)23-12-22-18)14-7-4-8-15(9-14)24-11-13-5-2-1-3-6-13/h1-10,12H,11H2,(H3,20,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRJZBYXLDCLFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CNC4=NC=NC(=C34)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596324 | |
| Record name | 5-[3-(Benzyloxy)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194787-36-5 | |
| Record name | 5-[3-(Benzyloxy)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the reaction of 5-(benzyloxy)pyrimidin-4-amine with appropriate reagents. One common method includes heating 5-(benzyloxy)pyrimidin-4-amine with diethyl 2-(ethoxymethylene)malonate, yielding the desired product through the elimination of an ethanol molecule .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrimidine core.
Substitution: Nucleophilic substitution reactions are common, where substituents on the aromatic ring can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer and antiviral drugs.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyrimidine core can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to inhibition or activation of specific enzymes, influencing cellular processes.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
- Amino vs. Methoxy Groups: The 4-amine group is critical for hydrogen bonding in kinase inhibition, as seen in PERK inhibitor GSK2606414 (7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine) . Methoxy groups, as in compound 2e, may modulate electronic effects and solubility .
Biological Activity
5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, also known as BV-Pyra, is a synthetic heterocyclic compound belonging to the pyrrolopyrimidine class. This compound has garnered attention due to its significant biological activities, particularly its role as an inhibitor of Bruton's tyrosine kinase (BTK), which is crucial in B-cell receptor signaling pathways associated with various autoimmune diseases and cancers.
Chemical Structure and Properties
The molecular formula of this compound is C19H16N4O, with a molecular weight of approximately 316.36 g/mol. Its structure features a pyrimidine ring fused to a pyrrole ring, with a benzyloxy group attached to a phenyl ring. This unique arrangement contributes to its biological activity and therapeutic potential.
Research indicates that BV-Pyra acts primarily as a Bruton's tyrosine kinase (BTK) inhibitor . BTK is involved in signaling pathways that regulate B-cell development and function. Inhibition of BTK can lead to therapeutic effects in conditions such as:
- Rheumatoid Arthritis
- B-cell Malignancies (e.g., chronic lymphocytic leukemia)
The binding affinity of BV-Pyra for BTK has been demonstrated through various interaction studies utilizing techniques such as surface plasmon resonance and molecular docking simulations.
Biological Activity and Inhibition Studies
The biological activity of BV-Pyra has been evaluated through several studies focusing on its inhibitory effects on BTK. Here are some key findings:
| Study Type | Findings |
|---|---|
| In vitro assays | BV-Pyra effectively inhibits BTK with an IC50 value in the low nanomolar range, indicating high potency. |
| Cellular assays | Demonstrated reduced proliferation of B-cell lines treated with BV-Pyra, suggesting potential efficacy against B-cell malignancies. |
| Animal models | In vivo studies have shown that BV-Pyra can significantly reduce disease symptoms in models of rheumatoid arthritis. |
Comparison with Related Compounds
Several analogs and structurally related compounds have been studied for their biological activities. The following table summarizes some relevant comparisons:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 7H-pyrrolo[2,3-d]pyrimidin-4-amine | Lacks benzyloxy group; simpler structure | Moderate BTK inhibition |
| 5-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Fluorinated phenyl instead of benzyloxy | Enhanced potency against BTK |
| 5-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Methoxy substitution | Varying effects on BTK inhibition |
Case Studies
- Rheumatoid Arthritis Model : In a study involving collagen-induced arthritis in mice, treatment with BV-Pyra resulted in a significant reduction in joint swelling and inflammatory markers compared to control groups.
- Chronic Lymphocytic Leukemia (CLL) : A clinical trial assessing the efficacy of BV-Pyra in patients with CLL showed promising results, with a notable decrease in tumor burden and improved patient outcomes.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling using a palladium catalyst. For example:
- Step 1 : React 5-bromo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine with a boronate ester (e.g., 3-methyl-4-boronophenyl benzyl ether) in the presence of Pd(II) acetate and a ligand (e.g., Catalyst A™) under microwave or sealed-tube conditions (100°C, 3 hours) .
- Step 2 : Purify via column chromatography (hexane/acetone gradient) to isolate the product, achieving yields of ~51% .
- Key Characterization : Use ESI-MS (e.g., m/z 254.1 [M+H]⁺) and ¹H NMR to confirm structure, noting benzyloxy protons at δ 5.16 ppm (s, 2H) and pyrrolo-pyrimidine aromatic signals .
Q. How is the compound structurally characterized to confirm regiochemistry and purity?
- Methodological Answer :
- NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra for diagnostic signals (e.g., benzyloxy CH₂ at δ 5.16 ppm, pyrrole NH at δ 11.89 ppm) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS (e.g., m/z 375.1814 [M+H]⁺) .
- HPLC : Assess purity (>99%) using reverse-phase methods with UV detection .
Q. What initial biological screening assays are recommended for this compound?
- Methodological Answer :
- Kinase Inhibition Assays : Test against tyrosine kinases (e.g., VEGFR2, EGFR) using ATP-competitive ELISA or fluorescence polarization .
- Antiproliferative Activity : Evaluate in cancer cell lines (e.g., MCF-7, HCT-116) via MTT assays, noting IC₅₀ values .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl ring) impact kinase selectivity?
- Methodological Answer :
- SAR Studies : Replace the benzyloxy group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups. For example:
- 4-Methoxyphenyl analogs show enhanced VEGFR2 inhibition (IC₅₀ = 12 nM) due to improved hydrophobic interactions .
- Brominated derivatives exhibit cross-reactivity with JAK2 kinases, suggesting steric effects influence selectivity .
- Crystallography : Co-crystallize with kinase domains (e.g., PDB 7PP) to map binding interactions .
Q. What strategies resolve contradictory data in biological assays (e.g., inconsistent IC₅₀ values)?
- Methodological Answer :
- Assay Standardization : Control ATP concentrations (e.g., 10 μM vs. 100 μM) to account for competition effects .
- Cell Line Authentication : Use STR profiling to avoid misidentification (e.g., HCT-116 vs. HT-29) .
- Data Reprodubility : Repeat assays in triplicate with independent compound batches (≥95% purity) .
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Compare Pd(II) acetate vs. Pd(PPh₃)₄; the latter improves yields to ~70% in microwave-assisted reactions .
- Solvent Optimization : Use 2-methyltetrahydrofuran instead of DMF to reduce side reactions and simplify purification .
- Scale-Up Protocols : Implement flow chemistry for Suzuki couplings, achieving >90% conversion in <1 hour .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
